molecular formula C14H23F3N2O6 B13470666 Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid

Cat. No.: B13470666
M. Wt: 372.34 g/mol
InChI Key: FRGVAGVBSMFILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid is a compound that belongs to the class of piperidine derivatives. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. The presence of trifluoroacetic acid aids in the deprotection of the Boc group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of trifluoroacetic acid in the final step helps in the removal of the Boc protecting group, yielding the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are used for deprotection and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate involves the deprotection of the Boc group by trifluoroacetic acid. This process generates a free amine, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. The presence of the Boc protecting group and trifluoroacetic acid makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H23F3N2O6

Molecular Weight

372.34 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N2O4.C2HF3O2/c1-11(2,3)18-10(16)14-12(9(15)17-4)6-5-7-13-8-12;3-2(4,5)1(6)7/h13H,5-8H2,1-4H3,(H,14,16);(H,6,7)

InChI Key

FRGVAGVBSMFILB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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